2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid 2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809155
InChI: InChI=1S/C5H9NO2.C2HF3O2/c1-5(4(7)8)2-3-6-5;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7)
SMILES: CC1(CCN1)C(=O)O.C(=O)(C(F)(F)F)O
Molecular Formula: C7H10F3NO4
Molecular Weight: 229.15 g/mol

2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid

CAS No.:

Cat. No.: VC13809155

Molecular Formula: C7H10F3NO4

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid -

Specification

Molecular Formula C7H10F3NO4
Molecular Weight 229.15 g/mol
IUPAC Name 2-methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C5H9NO2.C2HF3O2/c1-5(4(7)8)2-3-6-5;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7)
Standard InChI Key IEPYKMMHERSKOT-UHFFFAOYSA-N
SMILES CC1(CCN1)C(=O)O.C(=O)(C(F)(F)F)O
Canonical SMILES CC1(CCN1)C(=O)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methylazetidine-2-carboxylic acid (CAS 2231676-08-5) is a four-membered azetidine ring system substituted with a methyl group and a carboxylic acid moiety at the 2-position. The strained azetidine ring imposes conformational constraints, making it a valuable scaffold for inducing specific secondary structures in peptides . Its molecular formula is C5H9NO2\text{C}_5\text{H}_9\text{NO}_2, with a molecular weight of 131.13 g/mol.

Trifluoroacetic acid (TFA; CF3COOH\text{CF}_3\text{COOH}), a strong carboxylic acid with a pKa of ~0.23, frequently serves as a counterion or solvent in the purification and stabilization of amino acid derivatives. Its electron-withdrawing trifluoromethyl group enhances acidity, enabling efficient protonation during synthetic reactions .

Table 1: Physicochemical Properties

Property2-Methylazetidine-2-carboxylic AcidTrifluoroacetic Acid
CAS Number2231676-08-576-05-1
Molecular FormulaC5H9NO2\text{C}_5\text{H}_9\text{NO}_2C2HF3O2\text{C}_2\text{HF}_3\text{O}_2
Molecular Weight (g/mol)131.13114.02
Boiling PointNot reported72.4°C
Role in SynthesisTarget compoundCatalyst/solvent

Synthesis and Enantiopure Preparation

Chiral Resolution Using (S)-Phenylglycinol

A robust synthesis of enantiopure 2-methylazetidine-2-carboxylic acid employs (S)-phenylglycinol as a resolving agent. The process involves:

  • Intramolecular Alkylation: Cyclization of a linear precursor forms the azetidine ring, with the methyl group introduced via alkylation .

  • Diastereomeric Separation: Reaction with (S)-phenylglycinol generates diastereomeric amides, separable by crystallization. Acidic hydrolysis then yields enantiomerically pure amino acid .

This method achieves >99% enantiomeric excess (ee), critical for applications requiring stereochemical precision .

Role of Trifluoroacetic Acid

TFA facilitates deprotection of tert-butoxycarbonyl (Boc) groups during synthesis. Its strong acidity ensures rapid cleavage without side reactions, preserving the integrity of the azetidine ring . In photocatalytic applications, TFA acts as a CF3_3 radical source, enabling hydrotrifluoromethylation of alkenes—a reaction relevant to modifying amino acid side chains .

Physicochemical and Spectroscopic Characterization

Spectral Data

  • NMR: The 1H^1\text{H}-NMR spectrum of 2-methylazetidine-2-carboxylic acid exhibits distinct signals for the azetidine protons (δ 3.2–3.5 ppm) and methyl group (δ 1.4 ppm) .

  • IR: A strong carbonyl stretch at 1720 cm1^{-1} confirms the carboxylic acid moiety .

Stability and Reactivity

The compound’s strained ring confers moderate stability, requiring storage at −20°C under inert conditions. TFA adducts enhance solubility in organic solvents, aiding purification by reversed-phase chromatography .

Applications in Peptide Chemistry

γ-Turn Induction

Incorporating 2-methylazetidine-2-carboxylic acid into peptide sequences promotes γ-turns, stabilizing helical conformations. This property is exploited in designing protease-resistant therapeutics .

Prodrug Development

The carboxylic acid group enables conjugation with prodrug moieties (e.g., esters), enhancing bioavailability. TFA-mediated activation ensures controlled release in physiological environments .

Industrial Manufacturing and Scalability

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationKOtBu, THF, 0°C → RT85
Diastereomer Separation(S)-Phenylglycinol, EtOH/H2_2O90
Hydrolysis6M HCl, reflux95

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing transition-metal catalysts for enantioselective azetidine formation could streamline production, avoiding resolution steps .

Expanding Functionalization

Leveraging TFA’s role in radical chemistry may enable novel trifluoromethylated analogs, enhancing metabolic stability .

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